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Introduction
Razel-F is a combination medication containing Rosuvastatin and Fenofibrate, prescribed for

the management of mixed dyslipidemia. Rosuvastatin, a statin, primarily inhibits HMG-CoA

reductase, a key enzyme in cholesterol synthesis. Fenofibrate, a fibrate, is an agonist of the

peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid and

lipoprotein metabolism. The combined action of these two drugs provides a comprehensive

approach to managing lipid disorders.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or

organisms, offers a powerful platform to understand the systemic effects of drug interventions.

By providing a snapshot of the metabolic state, metabolomics can elucidate the mechanism of

action of Razel-F, identify biomarkers of efficacy and safety, and reveal off-target effects. This

application note provides detailed protocols for applying metabolomics to study the effects of

Razel-F, focusing on both mass spectrometry (MS) and nuclear magnetic resonance (NMR)

based approaches.

Data Presentation
The following tables summarize quantitative data from metabolomics studies on the individual

components of Razel-F, Rosuvastatin and Fenofibrate. These data can serve as a reference

for expected changes when studying the combined effect of Razel-F.
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Table 1: Quantitative Changes in Plasma Metabolites Following Rosuvastatin Administration[1]

Metabolite Class Metabolite Change

Amino Acids & Biogenic

Amines
L-Carnitine Decreased

Acylcarnitines Decreased

Lipids Diacylglycerol Decreased

Fatty Acids (FA) Increased

Lysophosphatidylcholines

(LysoPC)
Increased

Phosphatidylcholines (PC) Decreased

Table 2: Quantitative Changes in Plasma Metabolites Following Fenofibrate Administration

Metabolite Class Metabolite Change

Lipids Saturated Triglyceride-species Decreased

Total Cholesterol Decreased

Total Lysophosphatidylcholine

(LPC)
Decreased

Other Metabolites Uric Acid Decreased

Methyluric Acid Decreased

Ascorbic Acid Decreased

1,5-anhydro-D-glucitol Decreased

2,3,4-trihydroxybutanoic acid Decreased

2,4-dihydroxybutanoic acid Increased

2,3-dihydroxybutanoic acid Increased
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Experimental Protocols
Study Design and Sample Collection
A robust study design is critical for meaningful metabolomic analysis. A typical study might

involve a cohort of patients with mixed dyslipidemia randomized to receive either Razel-F or a

placebo.

Protocol 1: Subject Enrollment and Sample Collection

Subject Recruitment: Recruit patients diagnosed with mixed dyslipidemia based on

established clinical guidelines. Obtain informed consent from all participants.

Baseline Sampling: Collect blood and urine samples from all participants after an overnight

fast (12 hours).

Treatment Period: Administer Razel-F or placebo to the respective groups for a predefined

period (e.g., 12 weeks).

Follow-up Sampling: Collect blood and urine samples at specified time points during and

after the treatment period, following the same fasting protocol as for baseline sampling.

Sample Processing:

Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 15

minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) into

cryovials and store immediately at -80°C.

Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1500 x g for 10 minutes

at 4°C to remove cell debris. Aliquot the supernatant into cryovials and store immediately

at -80°C.

Sample Preparation for Metabolomics Analysis
Protocol 2: Plasma Sample Preparation for LC-MS

This protocol is designed for the extraction of a broad range of metabolites from plasma.

Thawing: Thaw frozen plasma samples on ice.
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Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 30

seconds.

Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g.,

SpeedVac).

Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 50% acetonitrile in

water for analysis.

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining

particulates.

Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 3: Tissue Sample Preparation for Metabolomics (e.g., Liver Biopsy)

This protocol is for the extraction of metabolites from tissue samples.

Homogenization: Weigh 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold 80%

methanol using a bead beater or a Dounce homogenizer.

Incubation: Incubate the homogenate at -20°C for 30 minutes.

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection: Transfer the supernatant to a new tube.

Drying and Reconstitution: Follow steps 6-9 from Protocol 2.

Protocol 4: Plasma Sample Preparation for NMR

NMR sample preparation is generally simpler than for MS.
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Thawing: Thaw frozen plasma samples on ice.

Buffering: To 400 µL of plasma, add 200 µL of a phosphate buffer (e.g., 100 mM, pH 7.4)

containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP)

and D₂O for field locking.

Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to remove any precipitated

proteins.

Transfer: Transfer the supernatant to a 5 mm NMR tube for analysis.

Analytical Methods
Protocol 5: LC-MS Based Metabolomics

Chromatography: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

coupled with a UHPLC system. Employ a reversed-phase C18 column for the separation of

non-polar metabolites and a HILIC column for polar metabolites.

Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a

wide range of metabolites. Use a data-dependent acquisition (DDA) or data-independent

acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

Quality Control: Inject a pooled quality control (QC) sample (a mixture of all samples) at

regular intervals (e.g., every 10 samples) to monitor the stability and performance of the

system.

Protocol 6: NMR-Based Metabolomics

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra (e.g., using a NOESY-presat

pulse sequence to suppress the water signal). For more detailed structural information and

to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra such as ¹H-¹H

COSY and ¹H-¹³C HSQC on selected samples.
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Data Processing: Process the raw NMR data (FID) by applying Fourier transformation,

phase correction, and baseline correction.

Data Analysis
Protocol 7: Metabolomics Data Processing and Statistical Analysis

Peak Picking and Alignment (LC-MS): Process raw LC-MS data using software such as

XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic

features.

Spectral Binning (NMR): Divide the NMR spectra into small bins (e.g., 0.004 ppm) and

integrate the signal intensity within each bin.

Normalization: Normalize the data to account for variations in sample concentration (e.g., by

total signal intensity, or using an internal standard).

Statistical Analysis:

Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are

significantly different between the treatment and placebo groups.

Multivariate Analysis: Employ principal component analysis (PCA) to visualize the overall

structure of the data and identify outliers. Use partial least squares discriminant analysis

(PLS-DA) or orthogonal PLS-DA (OPLS-DA) to identify metabolites that contribute to the

separation between groups.

Metabolite Identification: Identify significant metabolic features by matching their mass-to-

charge ratio (m/z), retention time, and MS/MS fragmentation patterns to metabolomics

databases (e.g., HMDB, METLIN, KEGG). For NMR data, identify metabolites by comparing

the chemical shifts and coupling patterns to reference spectra in databases (e.g., BMRB,

HMDB).

Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that

are significantly altered by the Razel-F treatment.

Mandatory Visualization
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Caption: Experimental workflow for metabolomics study of Razel-F.
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Caption: Signaling pathways affected by Razel-F components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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